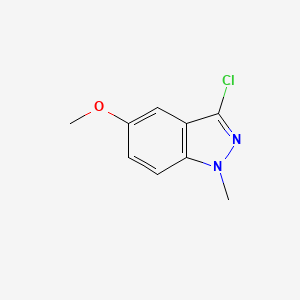

3-Chloro-5-methoxy-1-methyl-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDJJXRJCZFDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271471 | |

| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446410-04-3 | |

| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446410-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Molecular Mechanisms of Indazole Derivatives, Relevant to 3 Chloro 5 Methoxy 1 Methyl 1h Indazole

Broad Pharmacological Potential of Indazole-Based Compounds

Indazole derivatives have garnered significant attention from researchers due to their diverse pharmacological activities. These compounds have been extensively studied and have shown potential in various therapeutic areas. The inherent chemical properties of the indazole ring system allow for versatile modifications, leading to a broad spectrum of biological effects.

The pharmacological activities attributed to indazole derivatives are extensive and include anti-inflammatory, antimicrobial, and analgesic properties. Furthermore, research has indicated their potential as anti-HIV agents, antiplatelet agents, and serotonin (B10506) 5-HT3 receptor antagonists. This wide range of activities underscores the importance of the indazole nucleus as a versatile pharmacophore in drug discovery and development. The structural flexibility of indazoles allows for the fine-tuning of their biological profiles, making them attractive candidates for targeting a variety of cellular processes and receptors.

Anti-Cancer Activities and Associated Molecular Targets

Among the most promising therapeutic applications of indazole derivatives is their potential in oncology. A significant number of indazole-based compounds have demonstrated potent anti-cancer activities, and several have progressed into clinical use. acs.org Marketed drugs such as Axitinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-target tyrosine kinase inhibitor, feature the indazole core, highlighting its clinical relevance in cancer treatment. nih.gov

The anti-cancer effects of indazole derivatives are often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and angiogenesis. researchgate.net By targeting specific molecular pathways that are dysregulated in cancer, these compounds can selectively inhibit tumor growth while minimizing damage to healthy tissues. The subsequent sections will delve into the specific molecular targets of indazole derivatives in the context of cancer therapy.

Protein Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases. researchgate.net Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Indazole-based compounds have been designed to target the ATP-binding site of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades. chim.it

Tyrosine Kinase and Serine/Threonine Kinase Inhibition

Indazole derivatives have demonstrated inhibitory activity against both tyrosine kinases and serine/threonine kinases, two major classes of protein kinases implicated in cancer. chim.itnih.gov

Tyrosine kinases are crucial mediators of cell signaling, controlling processes such as cell growth, differentiation, and apoptosis. Many indazole-based drugs, including Axitinib and Pazopanib, are potent inhibitors of receptor tyrosine kinases like VEGFR and platelet-derived growth factor receptor (PDGFR). acs.org By inhibiting these kinases, indazole derivatives can effectively block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

Serine/threonine kinases also play a pivotal role in cell cycle progression and survival. Indazole derivatives have been shown to inhibit various serine/threonine kinases, including those in the mitogen-activated protein kinase (MAPK) pathway and Polo-like kinases (PLKs). nih.gov For instance, certain indazole derivatives have been identified as potent inhibitors of CRAF, a serine/threonine kinase in the MAPK pathway, and PLK4, which is involved in centriole duplication. nih.gov

The following table summarizes the inhibitory activity of selected indazole derivatives against various tyrosine and serine/threonine kinases.

| Compound | Target Kinase | IC50 Value |

| Axitinib | VEGFR-1, -2, -3 | - |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | - |

| Indazole-pyrimidine derivative 12b | VEGFR-2 | 5.4 nM nih.gov |

| Indazole-pyrimidine derivative 12c | VEGFR-2 | 5.6 nM nih.gov |

| Indazole-pyrimidine derivative 12e | VEGFR-2 | 7 nM nih.gov |

| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative 62b | PLK4 | 0.029 µM nih.gov |

| 3-Carboxamido-2H-indazole-6-arylamide derivative | CRAF | - |

Checkpoint Kinase 1 and 2 (Chk1/Chk2) Inhibition

Checkpoint kinases 1 and 2 (Chk1 and Chk2) are key regulators of the DNA damage response, a critical pathway that cancer cells often exploit to survive genotoxic stress induced by chemotherapy and radiation. Inhibition of Chk1 and Chk2 can therefore sensitize cancer cells to these treatments. Some indazole derivatives have been identified as inhibitors of these checkpoint kinases.

For example, 3-(indol-2-yl)indazoles have been developed as potent inhibitors of Chk1. One such derivative demonstrated a Chk1 IC50 of 0.30 nM, showcasing the potential of the indazole scaffold in targeting this critical DNA damage response kinase. While specific IC50 values for indazole derivatives against Chk2 are less commonly reported in the reviewed literature, the structural similarity between Chk1 and Chk2 suggests that dual inhibitors or selective Chk2 inhibitors based on the indazole framework are plausible.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a significant role in cell proliferation, differentiation, and angiogenesis. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. nih.gov Several indazole derivatives have been developed as potent inhibitors of FGFRs. nih.gov

Research has shown that 1H-indazol-3-amine derivatives can effectively inhibit FGFR1 and FGFR2. nih.gov For instance, one such derivative with a fluorine substitution at the 6-position of the indazole ring exhibited an FGFR1 IC50 of less than 4.1 nM and an FGFR2 IC50 of 2.0 nM. nih.gov Another study reported a series of 1H-indazole-based derivatives that inhibited FGFR1-3 in the micromolar to sub-micromolar range, with one compound showing IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Furthermore, a potent and selective FGFR4 inhibitor based on an indazole scaffold was identified with an IC50 of 2.4 nM. nih.gov

The inhibitory activity of selected indazole derivatives against FGFRs is presented in the table below.

| Compound | Target Kinase | IC50 Value |

| 1H-indazol-3-amine derivative 27a | FGFR1 | < 4.1 nM nih.gov |

| 1H-indazol-3-amine derivative 27a | FGFR2 | 2.0 nM nih.gov |

| 1H-indazole derivative 22 | FGFR1 | 2.0 µM nih.gov |

| 1H-indazole derivative 22 | FGFR2 | 0.8 µM nih.gov |

| 1H-indazole derivative 22 | FGFR3 | 4.5 µM nih.gov |

| Indazole derivative 27i | FGFR4 | 2.4 nM nih.gov |

Haspin and Aurora Kinase Inhibition

Haspin , a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is crucial for proper chromosome alignment and segregation during mitosis. Its inhibition represents a novel anti-cancer strategy. Recently, N1-acylated 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective haspin inhibitors. uni-saarland.de One compound from this series exhibited an IC50 value of 78 nM against haspin. nih.gov Another derivative, a 4-acetyl benzoyl substituted indazole, showed high selectivity for haspin with an IC50 of 0.155 µM. researchgate.net

Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them important therapeutic targets. nih.gov Indazole derivatives have been successfully developed as inhibitors of Aurora kinases. nih.gov For instance, novel amide derivatives of indazole have shown inhibitory activity, with a C5-substituted sulfonamide derivative exhibiting a remarkable IC50 of 26 nM against Aurora A. nih.gov Another study identified 3-(pyrrolopyridin-2-yl)indazole derivatives as potent Aurora A inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov

The following table highlights the inhibitory activity of specific indazole derivatives against Haspin and Aurora kinases.

| Compound | Target Kinase | IC50 Value |

| N1-acylated 5-(4-pyridinyl)indazole derivative 21 | Haspin | 78 nM nih.gov |

| 4-acetyl benzoyl indazole derivative 19 | Haspin | 0.155 µM researchgate.net |

| C5-substituted sulfonamide indazole derivative 53d | Aurora A | 26 nM nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative 54a | Aurora A | 32 nM nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative 54c | Aurora A | 46 nM nih.gov |

Anti-Inflammatory Properties and Underlying Pathways

Indazole and its derivatives have demonstrated significant anti-inflammatory activity, which is believed to be mediated through multiple pathways. nih.govresearchgate.netresearchgate.netmdpi.com The inflammatory response, while a crucial part of the body's repair process, can become exaggerated and detrimental in certain diseases. nih.govresearchgate.net

Research has shown that the anti-inflammatory effects of indazoles may stem from their interaction with key mediators of inflammation. One of the primary mechanisms is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) which are pro-inflammatory molecules. nih.govresearchgate.netmdpi.com By inhibiting COX-2, indazole derivatives can effectively reduce the production of these inflammatory mediators.

In addition to COX-2 inhibition, indazole compounds have been found to modulate the activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net These cytokines play a central role in orchestrating the inflammatory cascade. The ability of indazoles to inhibit these cytokines further contributes to their anti-inflammatory profile.

Furthermore, the anti-inflammatory action of indazoles is linked to their free radical scavenging activity. nih.govresearchgate.net Reactive oxygen species (ROS) can exacerbate inflammation and tissue damage. Indazole derivatives have been shown to possess antioxidant properties, enabling them to neutralize these harmful free radicals. nih.govresearchgate.net In vivo studies using models such as carrageenan-induced hind paw edema in rats have confirmed the dose-dependent and time-dependent anti-inflammatory effects of indazole and its derivatives. nih.govresearchgate.net

| Mechanism | Target | Effect |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.netmdpi.com |

| Cytokine Modulation | Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β) | Inhibition of pro-inflammatory cytokine activity. nih.govresearchgate.net |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenging of free radicals. nih.govresearchgate.net |

Anti-Microbial and Anti-Parasitic Activities

The indazole scaffold is a prominent feature in a variety of compounds exhibiting a broad spectrum of anti-microbial and anti-parasitic activities. researchgate.netmdpi.comnih.govresearchgate.netbenthamdirect.com

Indazole derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. researchgate.netnih.govresearchgate.nettandfonline.com A series of N-methyl-3-aryl indazoles has shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov These compounds have also demonstrated effects against the fungal strain Candida albicans. nih.gov

Further studies have reported the activity of other indazole derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. researchgate.net Antifungal activity has also been observed against Aspergillus niger and Candida glabrata. mdpi.comresearchgate.net Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of DNA gyrase B. mdpi.com

| Organism Type | Species | Reference |

| Bacteria | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa | nih.govresearchgate.net |

| Fungi | Candida albicans, Aspergillus niger, Candida glabrata | mdpi.comnih.govresearchgate.net |

The indazole nucleus is a key structural component in various compounds with antiviral properties. nih.govbenthamdirect.com Research has specifically highlighted the potential of indazole derivatives as anti-HIV agents. nih.govbenthamdirect.com The mechanism of action for these compounds can vary, with some indole (B1671886) derivatives (a related heterocyclic scaffold) acting as potent inhibitors of HIV enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PI). The development of hybrid molecules incorporating the indazole scaffold is being explored as a strategy to combat drug resistance and enhance antiviral efficacy. doi.orgresearchgate.net

Indazole derivatives have also been investigated for their potential in treating tuberculosis. nih.gov A study involving the synthesis of new indole- and indazole-based aroylhydrazones demonstrated their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some of these compounds exhibited excellent antimycobacterial activity with low toxicity against human cell lines. researchgate.net The molecular docking studies from this research suggest that these derivatives may act by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net

Modulation of Neurological Receptors and Associated Biological Functions

Indazole derivatives have shown significant potential in neuropharmacology through their interaction with various receptors and enzymes in the central nervous system.

Recent research has focused on substituting the traditional indole core of tryptamines with an indazole motif to create novel serotonin receptor subtype 2 (5-HT2) agonists. nih.gov A series of substituted indazole-ethanamines and indazole-tetrahydropyridines have been synthesized and characterized as potent 5-HT2 agonists. nih.gov While many compounds in this class demonstrate agonist activity at the 5-HT2A receptor, achieving high selectivity over other 5-HT2 subtypes, particularly 5-HT2B, has proven to be a significant challenge. nih.gov Agonism at the 5-HT2B receptor is associated with a risk for cardiotoxicity, making selectivity a critical parameter in drug development. nih.gov

One study highlighted that the direct 1H-indazole analog of 5-MeO-DMT was a moderately potent 5-HT2A agonist. nih.gov However, discrepancies in its reported selectivity for the 5-HT2B subtype underscore the need for rigorous pharmacological profiling. nih.gov A potent analog from this series, VU6067416, was developed with suitable pharmacokinetic properties for in vivo studies, but its potent 5-HT2B agonist activity prevented further characterization. nih.gov In silico docking studies suggest that the high potency of some analogs may be due to a halogen-bonding interaction within the 5-HT2A orthosteric pocket. nih.gov

Table 1: In Vitro 5-HT2 Receptor Agonist Activity of Select Indazole Analogs

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

|---|---|---|---|

| 6a (1H-indazole analog of 5-MeO-DMT) | 203 | >10,000 | 532 |

| VU6067416 (19d) | Potent Agonist | Potent Agonist | Data not specified |

Data sourced from a study on indazole analogs of serotonergic tryptamines. nih.gov

Indazole derivatives have been identified as promising inhibitors of enzymes crucial to neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition: Research into novel drugs for Alzheimer's disease has explored the synthesis of indazole-containing compounds designed to inhibit cholinesterase activity. nih.gov One study synthesized 17 indazole derivatives, identifying compound 4q as a potent and selective inhibitor of butyrylcholinesterase (BChE). nih.gov Molecular docking simulations indicated that its binding to BChE was facilitated by both hydrophobic and polar interactions. nih.gov Furthermore, this compound demonstrated a favorable profile for penetrating the blood-brain barrier in an in vitro model and showed no toxicity against SH-SY5Y neuroblastoma cells. nih.gov

Monoamine Oxidase B (MAO B) Inhibition: The monoamine oxidase (MAO) enzymes are key targets in the treatment of neuropsychiatric and neurodegenerative disorders. medchemexpress.com A synthetic series of fifteen C5- and C6-substituted indazole derivatives was investigated for MAO inhibition. medchemexpress.com While only one derivative showed submicromolar inhibition of human MAO-A, all fifteen compounds inhibited human MAO-B with submicromolar IC50 values. medchemexpress.com The study found that substitution on the C5 position of the indazole ring yielded particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. medchemexpress.com Further investigation of a selected derivative from this series revealed a competitive mode of MAO inhibition. medchemexpress.com

Table 2: MAO-B Inhibition by C5-Substituted Indazole Derivatives

| Compound Substitution at C5 | Human MAO-B IC50 (µM) |

|---|---|

| Example 1 | 0.0025 |

| Example 2 | 0.015 |

| Example 3 | 0.024 |

Data represents the range of potent inhibition observed for C5-substituted indazoles. medchemexpress.com

Other Emerging Biological Activities

Beyond neuroreceptor modulation, the indazole scaffold is being explored for its role in metabolic regulation, receptor agonism, and cellular protection.

AMPK is a critical enzyme in maintaining cellular energy homeostasis, and its activation is a therapeutic strategy for conditions like diabetic nephropathy. nih.gov An indazole amide was identified as a hit in a high-throughput screening for AMPK activators. nih.gov Subsequent optimization of this lead compound led to the development of PF-06409577, a direct AMPK activator that advanced to first-in-human trials. nih.gov Patents have also been filed for substituted indazole propionic acid derivatives that are designed to activate AMPK.

Interestingly, AMPK activation is not limited to synthetic indazoles. Six rare, naturally occurring indazole-type alkaloids were isolated from the seeds of Nigella sativa (black cumin). One of these compounds, 17-O-(β-d-glucopyranosyl)-4-O-methylnigellidine, was shown to increase glucose consumption in liver hepatocytes through the activation of AMPK.

The cholecystokinin (B1591339) A (CCK-A) receptor is primarily found in peripheral tissues, such as the gallbladder and pancreas, and is involved in functions like satiety and digestion. While various molecular scaffolds, such as 1,4-benzodiazepines, have been successfully developed as CCK-A receptor agonists, the investigation of indazole derivatives for this specific activity is not extensively documented in the scientific literature. The versatility of the indazole scaffold suggests potential for diverse biological targets, but its role as a direct CCK-A agonist remains an area for future exploration.

Several studies have confirmed the antioxidant properties of indazole derivatives. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in cellular damage.

In one study, various indazole derivatives were shown to inhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals in a concentration-dependent manner. Among the tested compounds, 6-nitroindazole (B21905) exhibited the highest inhibition of DPPH free radical generation. The free radical scavenging activity was further supported by the ability of the tested indazoles to scavenge nitric oxide. Another research effort focused on synthesizing new indazole derivatives and screening their antioxidant properties, confirming that they exhibited noticeable DPPH radical scavenging activity and reducing power capacity. A separate review highlighted a specific indazole derivative, compound 5k , for its significant antioxidant activity. rsc.org

Table 3: Antioxidant Activity of Select Indazole Derivatives

| Compound | Assay | Result |

|---|---|---|

| 6-Nitroindazole | DPPH Inhibition (at 200µg/ml) | 72.60% |

| Indazole | DPPH Inhibition (at 200µg/ml) | 57.21% |

| 5-Aminoindazole | DPPH Inhibition (at 200µg/ml) | 51.21% |

Data sourced from an in vitro study on the anti-inflammatory activity of indazoles.

Structure Activity Relationship Sar Studies and Rational Design Principles for Indazole Derivatives

Elucidation of Key Structural Features Dictating Biological Activity and Selectivity

Through extensive research, key structural motifs within indazole-based compounds have been identified as critical determinants of their biological profiles.

The nature and placement of substituents on the indazole ring are fundamental to its interaction with biological targets. Halogens and methoxy (B1213986) groups, as seen in 3-Chloro-5-methoxy-1-methyl-1H-indazole, play a significant role in modulating activity.

The presence of a halogen, such as the chloro group at the 3-position of the indazole ring, can influence the compound's electronic properties and its ability to form halogen bonds, which are non-covalent interactions that can contribute to ligand-receptor binding. While substitutions at various positions on the indazole core have been explored, the impact of a 3-chloro group on CB1 receptor affinity is a key area of investigation.

The 5-position of the indazole ring is another critical site for substitution. While studies have extensively investigated the effects of halogens at this position, with some findings suggesting that 5-fluoro substitution can be beneficial for activity, the influence of a methoxy group is also of considerable interest. nih.govmdpi.com For instance, in a series of halogenated indazole synthetic cannabinoid receptor agonists, analogs with a fluorine at the 5-position of the indazole core demonstrated the lowest EC50 values. nih.govresearchgate.net However, for certain classes of these agonists, chlorinated analogs had the next lowest EC50 values. nih.govresearchgate.net This highlights the complex interplay between the nature of the halogen and the rest of the molecule in determining biological activity. In some indole (B1671886) series, 5-chloro substitution has been reported to be detrimental to CB1 receptor affinity. mdpi.com The methoxy group, with its different electronic and steric properties compared to halogens, is expected to impart distinct characteristics to the molecule's interaction with its target.

| Substituent | Position | General Influence on Activity (in related Indazole/Indole series) |

| Chloro | 3 | Can influence electronic properties and potential for halogen bonding. |

| Methoxy | 5 | Expected to have distinct electronic and steric effects compared to halogens. In some series, 5-halogenation impacts CB1 affinity. |

Alkylation at the N1 position of the indazole ring is a common strategy in the design of cannabinoid receptor agonists. The N1-substituent is believed to occupy a hydrophobic pocket within the CB1 receptor, and its size and nature can significantly impact binding affinity. The N1-methyl group in this compound, while being the smallest alkyl group, plays a crucial role in establishing the compound's pharmacophore.

Studies on various N-alkylated indazole derivatives have shown that the length and character of the alkyl chain are critical for potent CB1 receptor activity. While longer alkyl chains are often associated with increased affinity, the N1-methyl group provides a fundamental structural element that orients the molecule within the binding site. The regioselectivity of N-alkylation is also a key consideration in the synthesis of these compounds, as the biological activity can differ significantly between N1 and N2 isomers. nih.gov The presence of the methyl group on the N1 position helps to stabilize the indazole ring against metabolic degradation.

The three-dimensional arrangement of a ligand and its electronic properties, collectively known as stereoelectronic factors, are critical for optimal interaction with a biological target. The conformational flexibility of the indazole core and its substituents allows the molecule to adopt a specific orientation, or "bioactive conformation," within the receptor's binding pocket.

Computational Chemistry and Molecular Modeling Approaches in Indazole Research

Computational tools have become indispensable in modern drug discovery, providing valuable insights into the molecular interactions that govern biological activity. Molecular docking and molecular dynamics simulations are powerful techniques used to study indazole derivatives like this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique allows researchers to visualize and analyze the interactions between the ligand and the amino acid residues within the binding site.

For indazole derivatives targeting the CB1 receptor, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. These studies can help to rationalize the observed structure-activity relationships. For example, docking simulations can elucidate how the 3-chloro and 5-methoxy groups of this compound occupy specific sub-pockets within the CB1 receptor and interact with particular residues. Docking studies have been employed to predict the binding modes of various indazole derivatives, providing insights that aid in the design of new and more potent compounds. nih.govnih.gov

| Computational Technique | Application in Indazole Research | Key Insights Gained |

| Molecular Docking | Predicting the binding orientation of indazole derivatives within the CB1 receptor. | Identification of key amino acid interactions (hydrogen bonds, hydrophobic interactions), rationalization of SAR. |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the flexibility of both the ligand and the protein. By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound behaves within the binding pocket of the CB1 receptor.

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to calculate the binding free energy, which is a more accurate measure of binding affinity. researchgate.net These simulations can also reveal conformational changes in the receptor upon ligand binding, providing a deeper understanding of the mechanism of action. The stability of the ligand-protein complex, as observed in MD simulations, is a crucial indicator of the ligand's potential efficacy. researchgate.net

Bioisosteric Replacements and Scaffold Modifications to Optimize Pharmacological Profiles

Bioisosteric replacement and scaffold modification are cornerstone strategies in medicinal chemistry for fine-tuning the pharmacological properties of lead compounds. cambridgemedchemconsulting.com These approaches are widely applied to the indazole core to enhance potency, improve selectivity, and optimize pharmacokinetic profiles such as metabolic stability and bioavailability. bldpharm.com

Bioisosteric Replacements involve substituting an atom or a group of atoms with another that possesses similar physicochemical properties. cambridgemedchemconsulting.com The indazole ring itself is frequently used as a bioisostere for other aromatic systems, most notably phenol (B47542) and indole. pharmablock.comacs.org Replacing a phenol moiety with an indazole can be advantageous because indazoles tend to be less susceptible to phase I and II metabolism (e.g., glucuronidation) and can introduce an additional hydrogen bond acceptor (the N2 nitrogen), potentially improving target affinity. pharmablock.com This strategy was effectively demonstrated in the development of kinase inhibitors, where replacing a phenol with an indazole ring led to a superior pharmacokinetic profile, including enhanced oral bioavailability. pharmablock.com

Within the indazole scaffold of a compound like this compound, individual substituents can also be subjected to bioisosteric replacement. For example:

The methoxy group (-OCH₃) could be replaced by other groups like an ethyl group, a hydroxyl group, or a fluorine atom to modulate lipophilicity, metabolic stability, and hydrogen bonding capacity.

The chloro group (-Cl) could be swapped for a trifluoromethyl group (-CF₃) or a cyano group (-CN) to alter electronic properties and binding interactions. nih.gov

Scaffold Modifications and Hopping involve more significant changes to the core structure of the molecule. Scaffold hopping is a technique where the central indazole ring is replaced by a different heterocyclic system that maintains the crucial three-dimensional arrangement of key binding groups. Conversely, the indazole scaffold itself is often the result of a scaffold hopping exercise from a different chemical series to discover novel intellectual property or improved drug-like properties. pharmablock.com

Modifications can also involve altering the substitution pattern on the indazole ring to explore new binding pockets or enhance physicochemical properties. nih.gov For instance, structure-based design efforts to develop bacterial GyrB inhibitors focused on exploring substitutions on the phenyl portion of the indazole ring to enhance binding affinity and attaching solubilizing groups to improve physicochemical properties for better cell penetration. nih.gov

| Original Moiety/Scaffold | Bioisosteric Replacement/Modification | Rationale / Observed Outcome | Reference Target Class |

|---|---|---|---|

| Phenol | 1H-Indazole | Improved metabolic stability; introduced H-bond acceptor; enhanced oral bioavailability. | Kinase Inhibitors |

| Indole | 1H-Indazole | Maintained H-bond donor, added H-bond acceptor (N2); modulated electronic properties. | Serotonin (B10506) 5-HT3 Receptor Antagonists |

| Phenyl ring (substituent) | Pyridinyl ring | Introduce a basic nitrogen to improve solubility and enable new interactions. | General Drug Design |

| Methoxy group | Alkyl or Cycloalkyl group | Increased metabolic stability while avoiding potential reactive metabolite formation. | General Drug Design |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Chloro 5 Methoxy 1 Methyl 1h Indazole and Analogues

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. While the specific crystal structure of 3-Chloro-5-methoxy-1-methyl-1H-indazole is not widely published, extensive studies on closely related analogues, such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, provide deep insights into the expected structural characteristics. nih.govnih.govresearchgate.net

The indazole ring system, consisting of fused five- and six-membered rings, is characteristically planar or nearly planar. nih.gov Crystallographic studies of analogous compounds confirm this feature. For instance, in N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole system is almost perfectly coplanar, with a maximum atomic deviation of only 0.010(2) Å. nih.govresearchgate.net Similarly, the indazole core of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide is also nearly planar, showing a root-mean-square deviation of just 0.0113 Å. nih.gov This inherent planarity is a key structural feature of the indazole scaffold, arising from the sp² hybridization of the constituent atoms and the aromatic nature of the bicyclic system. nih.gov This structural rigidity influences how the molecules pack together in a crystal lattice and their potential interactions with biological targets.

The arrangement of molecules in the crystal lattice, or supramolecular assembly, is governed by a variety of non-covalent intermolecular forces. Analysis of indazole analogues reveals the critical role of hydrogen bonding, halogen bonding, and π-π stacking in forming higher-order structures. nih.govnih.govresearchgate.net

Hydrogen Bonding: In crystals of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form dimers through N-H···O hydrogen bonds. nih.govresearchgate.net These dimers are further linked by C-H···O interactions, creating extended chains within the crystal. nih.gov Similarly, N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide molecules are connected into inversion dimers by pairs of N-H···O hydrogen bonds. nih.gov

π-π Stacking: These interactions are also observed in indazole structures. The dimers of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide are further linked by π-π interactions between the diazole rings of adjacent molecules, with an intercentroid distance of 3.4946 (11) Å, forming chains. nih.gov

These combined interactions dictate the formation of complex, three-dimensional supramolecular architectures from individual molecular units.

Spectroscopic Techniques for Comprehensive Molecular Characterization

Spectroscopic methods provide crucial data for confirming the identity, purity, and detailed molecular structure of this compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. The expected chemical shifts for this compound can be predicted based on data from analogous structures. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The protons on the indazole ring will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the chloro, methoxy, and N-methyl substituents.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon (aromatic, methyl, methoxy).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | H-4 | ~7.2-7.4 | d |

| Aromatic-H | H-6 | ~6.8-7.0 | dd |

| Aromatic-H | H-7 | ~7.4-7.6 | d |

| Methoxy (-OCH₃) | 5-OCH₃ | ~3.8-3.9 | s |

| N-Methyl (-NCH₃) | 1-CH₃ | ~3.9-4.1 | s |

| ¹³C NMR | Position | Predicted Chemical Shift (δ, ppm) | |

| Aromatic-C | C-3 | ~135-137 | |

| Aromatic-C | C-3a | ~122-124 | |

| Aromatic-C | C-4 | ~115-117 | |

| Aromatic-C | C-5 | ~155-157 | |

| Aromatic-C | C-6 | ~100-102 | |

| Aromatic-C | C-7 | ~120-122 | |

| Aromatic-C | C-7a | ~141-143 | |

| Methoxy (-OCH₃) | 5-OCH₃ | ~55-56 | |

| N-Methyl (-NCH₃) | 1-CH₃ | ~33-35 |

Note: Predicted values are based on data from structurally similar indazole derivatives. d = doublet, dd = doublet of doublets, s = singlet.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | -CH₃ (Methyl & Methoxy) |

| 1620-1600 | C=N Stretch | Indazole Ring |

| 1590-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Stretch | Aryl Ether (asymmetric) |

| 1050-1000 | C-O-C Stretch | Aryl Ether (symmetric) |

| 800-700 | C-Cl Stretch | Aryl Halide |

Note: These are typical ranges for the specified functional groups, based on data from analogous compounds. nih.govamazonaws.com

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (molecular formula C₉H₉ClN₂O), the expected exact molecular weight is 196.63 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. A key feature would be the isotopic pattern of the chlorine atom: an (M+2)⁺ peak at m/z 198 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision, distinguishing it from other compounds with the same nominal mass. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of 1H-indazole and its N-methyl isomers, 1-methylindazole (B79620) and 2-methylindazole, have been recorded in acetonitrile. researchgate.net These spectra are characterized by multiple absorption bands in the UV region, corresponding to π→π* transitions within the bicyclic aromatic system. The position of the methyl group on the nitrogen atom influences the electronic distribution within the molecule, leading to distinct spectral features for the N-1 and N-2 isomers. researchgate.net

A comparative look at the UV-Vis absorption spectra of 1H-indazole, 1-methylindazole, and 2-methylindazole reveals these differences. researchgate.net For instance, the spectrum of 1-methylindazole, which is structurally analogous to the target compound in terms of N-alkylation, shows characteristic absorption maxima. The substitution pattern on the benzene (B151609) ring, specifically the presence of a chloro group at position 3 and a methoxy group at position 5, is expected to further modify the absorption profile.

The chloro and methoxy groups act as auxochromes, which are substituents that can alter the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the molar absorptivity, ε) of a chromophore. The methoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The chloro group, while being electron-withdrawing inductively, can also contribute to bathochromic shifts due to its lone pairs of electrons participating in resonance. The cumulative effect of these substituents on the indazole core would result in a UV-Vis spectrum that is red-shifted compared to the unsubstituted 1-methylindazole.

The following table summarizes the UV-Vis absorption data for the parent indazole and its N-methylated analogues in acetonitrile, which can serve as a baseline for predicting the spectral properties of this compound.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1H-Indazole | Acetonitrile | ~250, ~290 | Not specified |

| 1-Methylindazole | Acetonitrile | ~255, ~295 | Not specified |

| 2-Methylindazole | Acetonitrile | ~240, ~305 | Not specified |

Preclinical Pharmacological Considerations in Indazole Derivative Research

Absorption, Distribution, Metabolism Research (ADME) of Indazole Derivatives

ADME studies are fundamental to characterizing the journey of an indazole derivative through a biological system. These preclinical investigations determine how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted from the body.

Research into the metabolism of indazole derivatives, particularly within the synthetic cannabinoid receptor agonist (SCRA) class, has been detailed through in vitro studies using human liver microsomes (HLMs) and hepatocytes. nih.govresearchgate.netnih.gov These models simulate the primary site of drug metabolism in the body, the liver. For instance, the metabolic profile of MDMB-CHMINACA, an indazole carboxamide, was extensively mapped after incubation with HLMs. nih.gov The major biotransformations identified were hydroxylation, primarily on the cyclohexylmethyl part of the molecule, and ester hydrolysis. nih.gov The hydrolysis of the ester group was often followed by further reactions, including dehydrogenation and additional hydroxylations. nih.gov

Similarly, studies on other indazole-3-carboxamide SCRAs, such as ADB-BUTINACA, have confirmed that common metabolic pathways include oxidative reactions on the N-alkyl chain (leading to hydroxylation, ketone formation, and carboxylation) and hydrolysis of the amide bond. nih.gov For halogenated indazoles, such as those containing bromine at the 5-position, metabolism often occurs without cleavage of the halogen, a feature that can be useful for identifying biomarkers of consumption. researchgate.netojp.gov Furthermore, Phase II metabolism, which involves the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion, has been observed. Glucuronidation was a noted metabolic pathway for several indazole analogues. researchgate.netnih.gov

These metabolic studies are crucial for identifying the major metabolites of a given indazole derivative. This information helps in designing definitive clinical and forensic toxicology assays, as metabolites are often the primary substances detected in biological samples like urine. researchgate.net The table below summarizes common metabolic reactions observed for indazole derivatives in preclinical research.

| Metabolic Reaction | Description | Example Indazole Class | Reference(s) |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an alkyl or cyclic moiety. | Indazole Carboxamide SCRAs | nih.gov |

| Ester Hydrolysis | Cleavage of an ester bond to form a carboxylic acid and an alcohol. | Indazole Carboxamide SCRAs | nih.gov |

| Amide Hydrolysis | Cleavage of an amide bond. | Indazole-3-Carboxamide SCRAs | researchgate.netojp.gov |

| Dehydrogenation | Removal of hydrogen atoms, often following an initial oxidation step. | Indazole Carboxamide SCRAs | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Halogenated Indazole SCRAs | researchgate.netnih.gov |

Pharmacokinetic Profiling in Preclinical Models (e.g., plasma clearance, oral bioavailability) for Indazole Analogues

Pharmacokinetic (PK) profiling defines what the body does to a drug, quantifying the processes of ADME over time. Key parameters such as plasma clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are determined in preclinical animal models to predict the compound's behavior in humans.

Numerous research programs have focused on optimizing the PK properties of indazole derivatives to improve their drug-like characteristics. For example, a series of indazole-based glucagon (B607659) receptor antagonists developed for type 2 diabetes demonstrated excellent pharmacokinetic properties in mice and rats. researchgate.netresearchgate.net These properties included low systemic clearance, long elimination half-life, and good oral bioavailability. researchgate.net One specific compound from this class, 16d, was shown to be orally active in mouse models. nih.gov Another related compound, 13K, also showed oral activity in a dog glucagon challenge test. researchgate.net

In the realm of oncology, indazole derivatives have been developed as potent enzyme inhibitors with favorable PK profiles. ICEC0942, an orally bioavailable and selective inhibitor of cyclin-dependent kinase 7 (CDK7), underwent PK analysis in mice. nih.gov The compound exhibited moderate clearance and a half-life of 1.9 hours. nih.gov Crucially, it demonstrated an oral bioavailability of 30%, which is considered acceptable for an orally administered therapeutic agent and allows for effective systemic exposure upon oral dosing. nih.gov The study noted that key ADME assays for ICEC0942 were consistent with acceptable properties regarding aqueous solubility and plasma protein binding. nih.gov

The table below presents available pharmacokinetic data for a representative indazole analogue from preclinical studies.

| Compound | Class | Species | Oral Bioavailability (F%) | Clearance | Half-life (t½) | Reference(s) |

| ICEC0942 | CDK7 Inhibitor | Mouse | 30% | Moderate (10.9 mL/min/kg) | 1.9 hours | nih.gov |

This preclinical data is indispensable for selecting lead candidates for further development. A compound with good oral bioavailability is often preferred for chronic therapies to ensure patient convenience, while parameters like clearance and half-life dictate the dosing regimen required to maintain therapeutic concentrations in the body.

常见问题

Basic: What are the common synthetic routes for 3-Chloro-5-methoxy-1-methyl-1H-indazole?

Answer:

The synthesis typically involves multi-step reactions starting with Friedel-Crafts acylation or halogenation of indazole precursors. For example:

- Step 1: Acylation of substituted benzene derivatives using reagents like SOCl₂ to generate acid chlorides, followed by Friedel-Crafts alkylation or acylation (e.g., with AlCl₃ as a catalyst) to introduce substituents .

- Step 2: Cyclization with hydrazine hydrate (N₂H₄·H₂O) in solvents like DMF or iPrOH to form the indazole core. Chlorine or methoxy groups may be introduced via nucleophilic substitution or demethylation .

- Step 3: Methylation at the N1 position using methylating agents (e.g., CH₃I) under basic conditions.

Key Considerations: Monitor reaction purity via TLC or HPLC, and purify intermediates using column chromatography or recrystallization.

Basic: How is the structural characterization of this compound performed?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) are diagnostic .

- X-Ray Crystallography: Single-crystal X-ray diffraction (using SHELXL or similar software) resolves bond lengths, angles, and intermolecular interactions (e.g., Cl⋯O contacts in related indazoles) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced: How can researchers optimize the synthesis yield of this compound under varying conditions?

Answer:

Yield optimization involves systematic parameter screening:

- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.

- Catalysts: Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts reactions, while Pd catalysts aid cross-coupling for halogen introduction .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents reduce byproducts.

- Purification: Gradient elution in HPLC or flash chromatography improves purity. Document yield variations in triplicate experiments to identify optimal conditions.

Advanced: How to resolve contradictions in reported biological activities of indazole derivatives?

Answer:

Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) may arise from:

- Assay Variability: Validate cell lines, incubation times, and controls. For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific responses .

- Compound Purity: Ensure >95% purity via HPLC and quantify impurities (e.g., residual solvents) that may interfere with assays.

- Structural Analogues: Compare substituent effects. For instance, nitro or methoxy groups at position 5 alter receptor binding affinity .

- Mechanistic Studies: Use siRNA knockdown or receptor antagonists to confirm target specificity.

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking: Tools like MOE or AutoDock model ligand-receptor interactions (e.g., with 5-HT₆ or kinase targets). Use crystal structures from the PDB (e.g., 5HT6: 7E9Z) for accurate binding site alignment .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Validation: Cross-check predictions with experimental IC₅₀ or Ki values from enzymatic assays.

Advanced: How to analyze regioselectivity challenges during indazole functionalization?

Answer:

Regioselectivity issues (e.g., N1 vs. N2 methylation) require:

- Steric/Electronic Analysis: Use DFT calculations (Gaussian, ORCA) to compare transition-state energies for competing pathways.

- Protecting Groups: Temporarily block reactive sites (e.g., with Boc groups) to direct substitution .

- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature; shorter times favor kinetic products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。